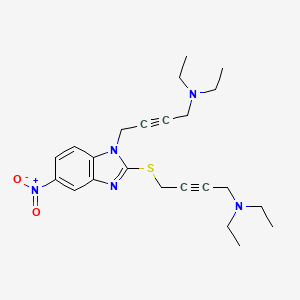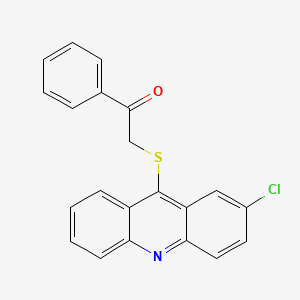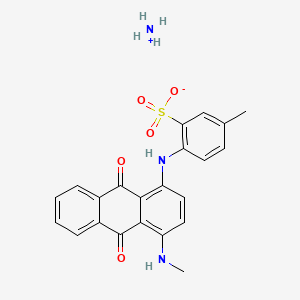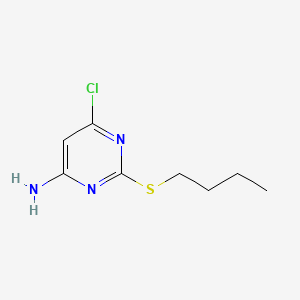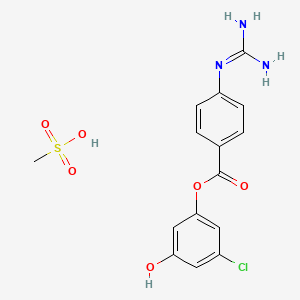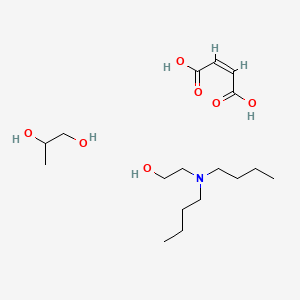
Einecs 286-304-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves the esterification of 2-Butenedioic acid (Z) with 1,2-propanediol, followed by a reaction with 2-(dibutylamino)ethanol . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The final product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid (Z)-, ester with 1,2-propanediol: Similar structure but lacks the dibutylamino group.
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dimethylamino)ethanol: Similar but with a dimethylamino group instead of dibutylamino.
Uniqueness
The presence of the dibutylamino group in 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
85204-10-0 |
|---|---|
Molecular Formula |
C17H35NO7 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(dibutylamino)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C10H23NO.C4H4O4.C3H8O2/c1-3-5-7-11(9-10-12)8-6-4-2;5-3(6)1-2-4(7)8;1-3(5)2-4/h12H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1-; |
InChI Key |
ROUBQRJAHMQRHR-FJOGWHKWSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCO.CC(CO)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCN(CCCC)CCO.CC(CO)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



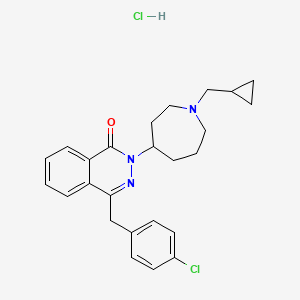
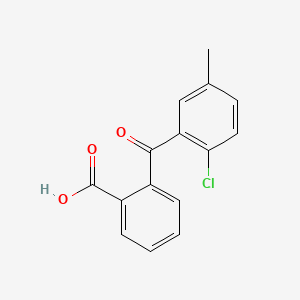


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
